molecular formula C26H42N2O4 B1417902 Z-D-Leu-OH.DCHA CAS No. 7662-58-0

Z-D-Leu-OH.DCHA

Cat. No. B1417902
CAS RN: 7662-58-0
M. Wt: 446.6 g/mol
InChI Key: FOULZFSGIVQTHX-UTONKHPSSA-N
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Description

Z-D-Leu-OH.DCHA is a leucine derivative . Its IUPAC name is (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid compound with N-cyclohexylcyclohexanamine (1:1) .


Molecular Structure Analysis

The molecular formula of Z-D-Leu-OH.DCHA is C26H42N2O4 . Its molecular weight is 446.63 . The InChI code for Z-D-Leu-OH.DCHA is 1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1 .


Physical And Chemical Properties Analysis

Z-D-Leu-OH.DCHA is a solid substance . The storage temperature is normal, and it is shipped at room temperature .

Scientific Research Applications

Research on Model Couplings

  • Studies on Carbodiimide-Mediated Model Couplings: This research explored the couplings of Z-Pro-D-Leu-OH with 2,3-benzo-10-aza-1,4,7,13-tetraoxacyclopentadeca-2-ene. The study, conducted using high-performance liquid chromatography, investigated the racemization process during the preparation of N-(Z-Pro-Leu-)benzoaza-15-crown-5, with a focus on the role of HOBT as an additive (Kulikov, Basok, & Lukyanenko, 2009).

Photocatalysis Research

  • Enhanced Photocatalytic Activity in Diclofenac Degradation: A study on F-doped ZnO nano- and meso-crystals examined their role in the photocatalytic degradation of diclofenac, an emerging contaminant in water. The research highlighted the material's efficiency in generating hydroxyl radicals and its potential application in advanced oxidation processes for water treatment (Vitiello et al., 2020).

Chemical Analysis and Spectroscopy

  • Thermal Chemiluminescence Spectroscopy of Amino Acids: This study investigated the chemiluminescence spectra of DCHA salts of various amino acids using a Fourier-transform chemiluminescence spectrometer. The research provided insights into the emission characteristics of these compounds and their potential applications in identifying chemical groups in luminescent molecules (Yamada et al., 2012).

Genetic Research

  • Formation of Left-Handed Z-DNA: The use of Z-DNA-specific antibodies demonstrated the formation of left-handed Z-DNA in sequences of (dC-dA)n X (dG-dT)n in negatively supercoiled plasmids. This study provided evidence for the formation of Z-DNA at physiological negative superhelical densities without requiring high salt concentration or chemical modifications (Nordheim & Rich, 1983).

Enzyme Inhibition Studies

  • Inhibitory Effects of Zanthoxylum nitidum: Research on Zanthoxylum nitidum focused on its inhibitory effects against Helicobacter pylori urease. The study investigated the kinetics and potential mechanism of inhibition, contributing to the understanding of traditional applications of Z. nitidum in treating H. pylori-associated gastric disorders (Lu, Li, & Wu, 2019).

Safety And Hazards

The safety information available indicates that Z-D-Leu-OH.DCHA is associated with a GHS07 pictogram and has a signal word "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOULZFSGIVQTHX-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Leu-OH.DCHA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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